molecular formula C19H23N5O2S2 B12249805 N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12249805
M. Wt: 417.6 g/mol
InChI Key: ITBWSCMENZCFQM-UHFFFAOYSA-N
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Description

N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a piperidine ring, and a pyrimidine group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves several steps, typically starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrimidine group through condensation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, its inhibition of acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This compound also exhibits metal chelation properties, which can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s disease .

Comparison with Similar Compounds

N-[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other benzothiazole derivatives and piperidine-containing compounds:

Properties

Molecular Formula

C19H23N5O2S2

Molecular Weight

417.6 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C19H23N5O2S2/c1-13-10-20-18(21-11-13)23(2)14-6-5-9-24(12-14)19-22-17-15(27-19)7-4-8-16(17)28(3,25)26/h4,7-8,10-11,14H,5-6,9,12H2,1-3H3

InChI Key

ITBWSCMENZCFQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C

Origin of Product

United States

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